molecular formula C18H18O4 B3146113 Aurentiacin CAS No. 58969-62-3

Aurentiacin

Cat. No.: B3146113
CAS No.: 58969-62-3
M. Wt: 298.3 g/mol
InChI Key: KHJPPYCLBALJRR-MDZDMXLPSA-N
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Mechanism of Action

Target of Action

Aurentiacin, a chalcone isolated from various plants, has been found to interact with several targets in the cell. Its primary targets include inducible nitric oxide synthase (iNOS) and nuclear factor-κB (NF-κB)/p65 . iNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. NF-κB/p65 is a transcription factor that plays a crucial role in regulating immune responses, including inflammation .

Mode of Action

This compound interacts with its targets primarily by inhibiting their activity. It significantly inhibits the production of nitric oxide in cells by suppressing the expression of iNOS . Furthermore, this compound decreases the DNA binding and transcriptional activities of NF-κB/p65 . This inhibition is achieved by preventing the nuclear translocation of p65, which is accomplished by blocking the phosphorylation of I-κB kinase (IKK) .

Biochemical Pathways

The inhibition of iNOS and NF-κB/p65 by this compound affects several biochemical pathways. The suppression of iNOS leads to a decrease in nitric oxide production, which can modulate inflammatory responses . The inhibition of NF-κB/p65 impacts the transcription of various genes involved in immune and inflammatory responses, including those encoding pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By inhibiting iNOS and NF-κB/p65, this compound reduces the production of pro-inflammatory mediators, including nitric oxide, TNF-α, and IL-6 . This leads to a decrease in inflammation, which can be beneficial in conditions where inflammation plays a key role, such as neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Aurentiacin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the activation of nuclear factor-κB (NF-κB) and inducible nitric oxide synthase (iNOS) function . These interactions suggest that this compound may play a role in modulating inflammatory responses.

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in mouse macrophages, concomitantly with the suppression of iNOS expression . This suggests that this compound can influence cell function by modulating inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found to inhibit the activation of NF-κB and iNOS, key players in the inflammatory response . This suggests that this compound may exert its effects by binding to these molecules and inhibiting their function.

Temporal Effects in Laboratory Settings

Its ability to inhibit NO production and iNOS expression suggests that it may have long-term effects on cellular function .

Properties

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-12-15(21-2)11-16(22-3)17(18(12)20)14(19)10-9-13-7-5-4-6-8-13/h4-11,20H,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJPPYCLBALJRR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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